molecular formula C23H17N3O5 B271273 N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide

Cat. No. B271273
M. Wt: 415.4 g/mol
InChI Key: OBTVCUJRZYOICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to induction of apoptosis in B-cells and inhibition of tumor growth.
Biochemical and physiological effects:
N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical models, N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other anti-cancer agents. N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to synergize with other anti-cancer agents. The limitations include the moderate yield of the synthesis and the need for further evaluation in clinical trials.

Future Directions

For the development of N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide include the evaluation of its efficacy and safety in clinical trials, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its mechanism of action in more detail. Additionally, the development of more efficient synthetic routes for N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide may facilitate its further development and evaluation.

Synthesis Methods

The synthesis of N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 3-(2-furoylamino)aniline with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to the corresponding amine. The amine is then coupled with 2-furoic acid to yield the final product. The overall yield of the synthesis is moderate but sufficient for further development and evaluation.

Scientific Research Applications

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has shown potent and selective inhibition of BTK, leading to inhibition of BCR signaling and induction of apoptosis in B-cells. N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has also been shown to synergize with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.

properties

Product Name

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

N-[3-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H17N3O5/c27-21(15-5-1-6-16(13-15)25-22(28)19-9-3-11-30-19)24-17-7-2-8-18(14-17)26-23(29)20-10-4-12-31-20/h1-14H,(H,24,27)(H,25,28)(H,26,29)

InChI Key

OBTVCUJRZYOICN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.